molecular formula C17H27N3O2 B6753427 3-(oxolan-2-yl)-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide

3-(oxolan-2-yl)-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide

Cat. No.: B6753427
M. Wt: 305.4 g/mol
InChI Key: NBDWYCSIMMKZKW-UHFFFAOYSA-N
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Description

3-(oxolan-2-yl)-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide is a synthetic organic compound that belongs to the class of amides

Properties

IUPAC Name

3-(oxolan-2-yl)-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-12(2)20-16-10-14(6-5-13(16)11-18-20)19-17(21)8-7-15-4-3-9-22-15/h11-12,14-15H,3-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDWYCSIMMKZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CCC(C2)NC(=O)CCC3CCCO3)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxolan-2-yl)-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide typically involves multiple steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.

    Synthesis of the tetrahydroindazole moiety: This step involves the cyclization of a hydrazine derivative with a suitable ketone or aldehyde.

    Amide bond formation: The final step involves coupling the oxolane and tetrahydroindazole intermediates through an amide bond formation reaction, typically using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(oxolan-2-yl)-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form lactones or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles like halides (e.g., NaI) or amines under basic conditions.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving amides and heterocycles.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(oxolan-2-yl)-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxolane and tetrahydroindazole moieties could play a role in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(oxolan-2-yl)-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(oxolan-2-yl)-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-(oxolan-2-yl)-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide lies in its specific combination of functional groups and ring systems, which can confer unique chemical and biological properties

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